
Perazine
概要
説明
ペラジンは、フェノチアジン系の典型的な抗精神病薬であり、中等度の効力を有しています。主に統合失調症などの精神病性障害の治療に使用されます。 ペラジンはドーパミン拮抗薬として作用し、精神病の症状の管理に役立ちます .
準備方法
ペラジンは、多段階プロセスによって合成することができます。合成は、フェノチアジン-10-プロピオニトリルから始まり、これを酸とアルコールの混合物で処理して、メチルフェノチアジンプロピオネートを生成します。この中間体を次に1-メチルピペラジンと加熱してアミドを形成します。 最後に、アミドをジボランを用いて還元してペラジンを生成します .
化学反応解析
ペラジンは、次のようなさまざまな化学反応を起こします。
酸化: ペラジンは特定の条件下で酸化され、スルホキシドおよびスルホンを生成します。
還元: 還元反応は、ペラジンを対応するアミン誘導体に転換することができます。
置換: ペラジンは置換反応を起こす可能性があり、特にピペラジン環の窒素原子で起こります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤が含まれます .
科学研究への応用
ペラジンは、さまざまな分野におけるその用途について広く研究されてきました。
化学: ペラジンは、フェノチアジン誘導体の研究における参照化合物として使用されます。
生物学: 抗精神病薬の作用機序とその神経伝達物質系への影響を理解するための研究に使用されます。
医学: ペラジンは、統合失調症やその他の精神病性障害の治療に使用されます。また、不安や抑うつ症の治療における潜在的な使用について研究されています。
化学反応の分析
Perazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in the pithis compound ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
科学的研究の応用
Perazine has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a reference compound in the study of phenothiazine derivatives.
Biology: It is used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems.
Medicine: this compound is used in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in treating anxiety and depression.
Industry: This compound and its derivatives are used in the development of new pharmaceuticals and in the study of drug interactions
作用機序
ペラジンは、主にドーパミン受容体、特にD2受容体の拮抗作用によって効果を発揮します。この拮抗作用は、脳内のドーパミンの活動を低下させることで、精神病の症状の軽減に役立ちます。 ペラジンは、セロトニン受容体やヒスタミン受容体など、他の神経伝達物質受容体にもある程度の親和性を持ち、これが治療効果に寄与している可能性があります .
類似化合物との比較
ペラジンは、クロルプロマジンやペルフェナジンなどの他のフェノチアジン系抗精神病薬と類似しています。これらの化合物と比較して、中等度の効力を有すると考えられています。 他の抗精神病薬とは異なり、ペラジンは錐体外路症状を引き起こすリスクが低いため、一部の患者にとって好ましい選択肢となっています .
類似の化合物には次のものがあります。
クロルプロマジン: より強い効力を有する別のフェノチアジン系抗精神病薬。
ペルフェナジン: 作用機序が似ていますが、副作用のプロフィールが異なるフェノチアジン系抗精神病薬。
フルフェナジン: 重度の精神病性障害に使用される高効力フェノチアジン系抗精神病薬.
特性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVCQFUGFRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048628 | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-97-9 | |
| Record name | Perazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Perazine?
A1: this compound primarily exerts its effects by blocking dopamine receptors in the central nervous system. [, ] This antagonistic action on dopaminergic neurotransmission contributes to its antipsychotic effects. [, ]
Q2: Does this compound interact with other neurotransmitter systems?
A2: Yes, in addition to dopamine receptors, this compound also exhibits affinity for serotonin receptors, particularly 5-HT2A receptors. [, ] This interaction with serotonergic pathways may contribute to its broader clinical profile and potential for managing diverse symptoms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H25N3S, and its molecular weight is 339.5 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively employed to characterize this compound and its metabolites. [] Characteristic fragmentation patterns have been identified, providing insights into its structure and degradation pathways.
Q5: What is known about the stability of this compound under different conditions?
A5: Studies have investigated the stability of this compound in various solutions, including aqueous and buffered solutions. [] Kinetic analysis of its thermal degradation revealed that the rate and pathways of degradation are influenced by factors like pH, temperature, and presence of excipients. [, ]
Q6: How do structural modifications affect the activity of this compound?
A8: Research on related phenothiazines suggests that the nature and position of substituents on the phenothiazine ring system significantly impact their pharmacological activity, potency, and side effect profiles. [, ] For example, the presence of a chlorine atom at the 2-position and trifluoromethyl group at the 3-position on the phenothiazine nucleus, as seen in trifluothis compound, is associated with higher neuroleptic activity compared to this compound.
Q7: What formulation strategies have been explored to improve this compound stability?
A9: While specific formulation strategies haven't been extensively reported for this compound, research on similar phenothiazine drugs suggests that incorporating antioxidants, adjusting pH, and selecting appropriate packaging can enhance stability and shelf-life. [, ]
Q8: What is the metabolic fate of this compound in the body?
A11: this compound undergoes extensive metabolism, primarily in the liver, via various pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation. [, , ] These metabolic transformations can significantly influence its pharmacokinetic profile and duration of action.
Q9: How does this compound distribute within the body?
A12: this compound exhibits a wide distribution throughout the body, including the central nervous system. [] Its binding to plasma proteins, particularly alpha 1-acid glycoprotein, plays a crucial role in its pharmacokinetic behavior. []
Q10: How is this compound eliminated from the body?
A13: Following metabolism, this compound and its metabolites are primarily eliminated through urine and feces. [, ]
Q11: Does this compound have any known pharmacokinetic interactions with other drugs?
A14: Yes, this compound has been shown to interact with various drugs, particularly those metabolized by cytochrome P450 enzymes in the liver. [, ] For example, co-administration with carbamazepine, a potent CYP inducer, can accelerate the metabolism of certain phenothiazines, potentially impacting their efficacy. [] Furthermore, this compound itself has been suggested to inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. []
Q12: What preclinical models have been employed to study the efficacy of this compound?
A15: Animal models, particularly rodents, have been used to investigate the behavioral and biochemical effects of this compound. For instance, studies in rats have explored its impact on LPS-induced interleukin-1 beta levels in the brain, providing insights into its potential anti-inflammatory effects. []
Q13: Has this compound been evaluated in clinical trials for schizophrenia?
A16: Yes, this compound has been investigated in clinical trials for its efficacy in treating schizophrenia. [, ] These trials have compared its efficacy and side effect profile to placebo, other typical antipsychotics like haloperidol, and atypical antipsychotics like olanzapine and zotepine. [, , ]
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms to this compound haven't been extensively reported, research on other antipsychotics suggests potential mechanisms might involve alterations in dopamine receptor density or sensitivity.
Q15: What is the safety profile of this compound?
A15: this compound, like other phenothiazines, can cause side effects, some of which can be serious.
Q16: What analytical techniques are commonly used for this compound quantification?
A21: High-performance liquid chromatography (HPLC) is a widely employed method for quantifying this compound and its metabolites in various biological matrices, including plasma, serum, and brain tissue. [, , , ] This technique, coupled with different detectors like UV or mass spectrometry, enables sensitive and specific measurement of this compound concentrations.
Q17: Are there any other analytical methods used to study this compound?
A22: Yes, in addition to HPLC, other techniques like thin-layer chromatography (TLC) [], gas chromatography (GC) [], and spectrofluorimetry [] have also been used for the analysis of this compound in different settings. Radioreceptor assay has been explored as a method to assess the bioactivity of this compound and its metabolites in serum. []
Q18: Have the analytical methods used for this compound determination been validated?
A25: Yes, analytical methods, particularly HPLC methods, employed for this compound quantification have undergone validation procedures to ensure accuracy, precision, and specificity. [, ] This rigorous validation process is essential for generating reliable and reproducible data in pharmacokinetic and bioequivalence studies.
Q19: What quality control measures are employed during this compound manufacturing?
A19: As a pharmaceutical product, this compound manufacturing adheres to strict quality control standards throughout the production process to ensure batch-to-batch consistency, purity, and compliance with regulatory requirements.
Q20: Can this compound induce or inhibit drug-metabolizing enzymes?
A29: Yes, as previously mentioned, this compound has been suggested to inhibit CYP2D6, a key enzyme involved in the metabolism of many drugs. [, ] Conversely, co-administration with CYP inducers like carbamazepine can accelerate its metabolism. [] These interactions highlight the importance of considering potential drug-drug interactions in clinical practice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
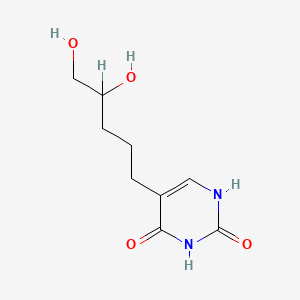



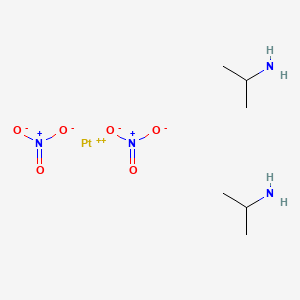
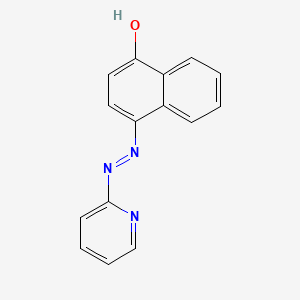
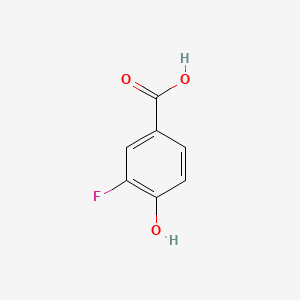
![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
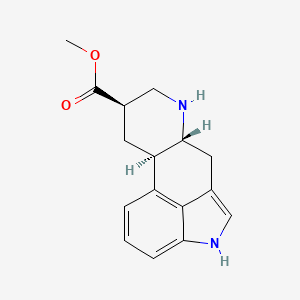

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
